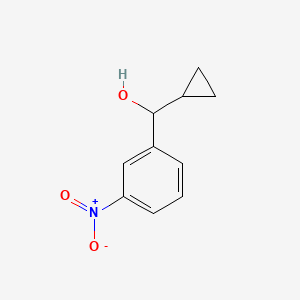

环丙基(3-硝基苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

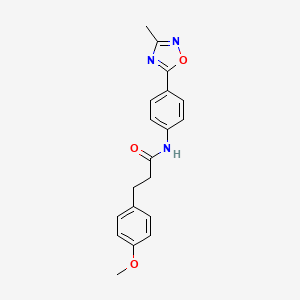

Cyclopropyl(3-nitrophenyl)methanol is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.202. The purity is usually 95%.

BenchChem offers high-quality Cyclopropyl(3-nitrophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl(3-nitrophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

卤代氢呋喃的快速合成

研究人员开发了一种一步两步法,通过催化环丙基甲醇的羟基化/卤代环化,有效制备 3-卤代氢呋喃。这种方法由 TfOH 催化,在温和条件下操作,表现出广泛的底物范围,并以顺式非对映选择性实现中等到极好的收率。它强调了环丙基甲醇在合成复杂杂环结构中的用途,这可能对材料科学和药物合成产生影响 (Mothe 等人,2011)。

电还原逆环丙烷化

硝基苯基甲烷富勒烯衍生物的电化学证明了环丙烷环的电还原裂解,导致富勒烯和双加合物的形成。这个过程随着结构和电子差异而变化,说明了环丙基团在改变富勒烯电化学性质、影响材料科学和纳米技术应用方面的潜力 (Herranz 等人,2002)。

二氢吡咯和吡咯的合成前体

双活化环丙烷已被用作 4-硝基和 4-氰基二氢吡咯的区域选择性合成的前体,进一步氧化生成稠密官能化的吡咯。这种方法突出了环丙基团在构建含氮杂环中的战略性用途,这对各种制药和农用化学应用至关重要 (Wurz & Charette,2005)。

镧系元素催化的酯交换反应

镧系元素已催化酯的甲醇分解,对芳基酯和烷基酯都表现出很强的催化作用。本研究提出了一种涉及二甲氧基桥联镧系元素二聚体的全新机制,为酯化反应的绿色化学和催化剂设计提供了见解 (Neverov 等人,2001)。

环丙烷转移反应

二芳基(2-卤代环丙基)甲醇的新型环丙烷转移型反应已被用于构建复杂的芳香结构,如萘和茚。这些发现为有机电子材料和复杂分子结构的合成开辟了途径 (Wakasugi 等人,2000)。

作用机制

Target of Action

Cyclopropane-containing compounds have been found to have diverse biological activities . The nitrophenyl group is a common feature in many bioactive compounds and can interact with various biological targets .

Mode of Action

Without specific studies on “Cyclopropyl(3-nitrophenyl)methanol”, it’s difficult to determine its exact mode of action. Cyclopropane-containing compounds often impose conformational rigidity on the molecules of physiologically active compounds .

Biochemical Pathways

Cyclopropane-containing compounds can affect various biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

The cyclopropane fragment in compounds is known to increase the metabolic stability of the target structures .

未来方向

The future directions for Cyclopropyl(3-nitrophenyl)methanol could involve its use in the synthesis of new compounds. For example, it has been used as a novel synthon for the synthesis of the anticancer drug lenvatinib . Additionally, advancements in cyclopropane synthesis could open up new possibilities for the use of Cyclopropyl(3-nitrophenyl)methanol .

Relevant Papers The paper “Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts” discusses the use of Cyclopropyl(3-nitrophenyl)methanol in the synthesis of lenvatinib . Another paper titled “Improved Access to Cyclopropanol via Supply-Centered Synthesis” discusses the synthesis of cyclopropanol, which could be relevant to the synthesis of Cyclopropyl(3-nitrophenyl)methanol .

属性

IUPAC Name |

cyclopropyl-(3-nitrophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7,10,12H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMVLQIABONHSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=CC=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide](/img/structure/B2543916.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2543917.png)

![1-[[1-(2-Chloropropanoyl)piperidin-3-yl]methyl]-3-(4-fluorophenyl)urea](/img/structure/B2543923.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2543931.png)